molecular formula C6H5NaO2S B8674135 Sodium thiophen-2-acetate CAS No. 61341-42-2

Sodium thiophen-2-acetate

Cat. No. B8674135
Key on ui cas rn: 61341-42-2
M. Wt: 164.16 g/mol
InChI Key: RSASPWMZKNIURZ-UHFFFAOYSA-M
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Patent
US04110341

Procedure details

To a suspension of 1.9 g. of sodium hydride (63% content) in 60 ml. of a mixture of dimethyl sulphoxide and 1,2-dimethoxyethane (2:1), there were added dropwise 3.7 ml. of thiolacetic acid at 0° C. with stirring under an atmosphere of nitrogen to give a sodium thiolacetate solution. To the reaction solution thus obtained, there was added a solution of 8.4 g. of methyl 9α,11α-bis-(p-toluenesulphonyloxy)-15α-(2-tetrahydropyranyloxy)-prosta-cis-5,trans-13-dienoate (prepared as described in Reference Example 5) in 30 ml. of a mixture of dimethyl sulphoxide and 1,2-dimethoxyethane (2:1) at 0° C., and the reaction mixture was stirred for 20 hours at room temperature. The reaction mixture was then poured into 500 ml. of ice-water, extracted with ethyl acetate, and the extract washed with an aqueous solution of sodium bicarbonate and an aqueous solution of sodium chloride, dried over sodium sulphate and concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel, first using a mixture of benzene and ethyl acetate (20:1) as eluent to give 5 g. of the title compound contaminated with by-products, and then by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (5:1) as eluent to give 2.35 g. of the title compound having the following physical characteristics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].CS(C)=O.[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][C:13]([OH:15])=[O:14]>COCCOC>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][C:13]([O-:15])=[O:14].[Na+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 1.9 g
ADDITION
Type
ADDITION
Details
were added dropwise 3.7 ml

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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